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Compound of Interest

Compound Name: Isodemethylwedelolactone

Cat. No.: B150256

For Researchers, Scientists, and Drug Development Professionals

Isodemethylwedelolactone, a coumestan derivative, and its structural analogs have garnered
significant interest in the scientific community for their diverse pharmacological activities. This
guide provides a comparative analysis of the structure-activity relationships (SAR) of
Isodemethylwedelolactone and related compounds, focusing on their anticancer, anti-
inflammatory, and enzyme-inhibitory properties. The information presented herein is supported
by experimental data to facilitate further research and drug development endeavors.

Comparative Biological Activities

The biological activities of Isodemethylwedelolactone and its analogs are profoundly
influenced by their structural features. The number and position of hydroxyl and methoxy
groups on the coumestan core, as well as the overall stereochemistry, dictate the potency and
selectivity of these compounds against various biological targets.

Anticancer Activity

While comprehensive comparative data for the anticancer activity of
Isodemethylwedelolactone across a wide range of cancer cell lines remains limited in publicly
available literature, studies on its parent compound, wedelolactone, and other analogs provide
valuable SAR insights. Wedelolactone has demonstrated cytotoxic effects against several
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cancer cell lines, including breast, prostate, and pituitary cancer. One study reported that a
butoxy derivative of wedelolactone, 3-butoxy-1,8,9-trihydroxy-6H-benzofuro[3,2-c]-benzopyran-
6-one (BTB), exhibited antiestrogenic activities and inhibited the growth of estrogen receptor-
positive breast, endometrial, and ovarian cancer cells with IC50 values ranging from 18.3 to
84.3 pM depending on the cell line and presence of estradiol[1]. Another study highlighted that
wedelolactone inhibits the chymotrypsin-like activity of the proteasome in breast cancer cell
lines with IC50 values between 12.78 and 27.8 uM[2]. The anticancer effects of wedelolactone
have been attributed to its ability to interrupt c-Myc oncogenic signaling[3][4].

Table 1: Anticancer Activity of Wedelolactone and its Derivative BTB

Compound Cancer Cell Line IC50 (pM) Reference
~27.8 (Proteasome
Wedelolactone MDA-MB-231 (Breast) = [2]
inhibition)
~12.78 (Proteasome
Wedelolactone MDA-MB-468 (Breast) [2]
inhibition)
~19.45 (Proteasome
Wedelolactone T47D (Breast) o [2]
inhibition)
BTB MCF-7 (Breast) 18.3 + 2.0 (with E2) [1]
Ishikawa )
BTB , 32.2 £ 2.0 (with E2) [1]
(Endometrial)
BTB SKOV-3 (Ovarian) 41.9 + 2.5 (with E2) [1]
BTB MDA-MB-231 (Breast)  42.5 + 3.5 (with E2) [1]
HEC-1-A _
BTB 80.4 + 4.5 (with E2) [1]

(Endometrial)

BTB OVCA429 (Ovarian) 77.5 + 4.5 (with E2) [1]

Note: Direct comparative IC50 values for Isodemethylwedelolactone in these specific cancer
cell lines were not available in the searched literature.

Anti-inflammatory Activity
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The anti-inflammatory properties of wedelolactone and its analogs are well-documented. These
compounds are known to modulate key inflammatory pathways, including the Nuclear Factor-
kappa B (NF-kB) and Interleukin-6/Signal Transducer and Activator of Transcription 3 (IL-
6/STAT3) signaling cascades.

A key activity contributing to the anti-inflammatory effects of these compounds is the inhibition
of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic AMP (cCAMP), a crucial
second messenger in inflammatory signaling. A comparative study on PDE4D inhibition
revealed the following structure-activity relationship:

Table 2: PDEA4D Inhibitory Activity of Wedelolactone and its Analogs

Compound Structure PDEA4D IC50 (pM)
Wedelolactone R1=0OH, R2=0OH, R3=0OH 2.8
Isodemethylwedelolactone R1=0H, R2=0H, R3=H > 50

R1=0OCHS3, R2=0CH3,
Methylated Wedelolactone > 50

R3=0OCH3
Coumestrol R1=0OH, R2=H, R3=0OH > 50

Data sourced from a study on PDE4 inhibitors. The basic coumestan structure is implied.

These results suggest that the hydroxyl groups at positions R1 and R3, and a methoxy group
at R2 of the wedelolactone scaffold are crucial for potent PDE4 inhibitory activity. The absence
of the hydroxyl group at the R3 position in Isodemethylwedelolactone significantly reduces its
PDE4 inhibitory capacity.

Na+/K+-ATPase Inhibitory Activity

The Na+/K+-ATPase, or sodium-potassium pump, is a vital enzyme involved in maintaining
cellular ion gradients. Inhibition of this pump can have significant physiological effects. A study
on wedelolactone analogues revealed that the substitution pattern on the coumestan ring
system influences their Na+/K+-ATPase inhibitory activity.

Table 3: Na+/K+-ATPase Inhibitory Activity of Wedelolactone Analogs
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Compound R1 R2 R3 R4 IC50 (pM)
Wedelolacton

e (Reference) OH OCH3 OH OH 0.7
Analog 2b O-benzyl OCH3 OH OH 0.7
Analog 2c H OCH3 OH OH 3
Analog 2d OH H OH OH 10
Analog 2e OH OCH3 H OH 20
Analog 2f O-benzyl OCH3 H OH 25
Analog 29 OH OCH3 OH H 3
Analog 2h O-benzyl OCH3 OH H 6
Analog 2i OH OCH3 H H 30

Data adapted from a study on Na+, K+ -ATPase inhibitors[5]. Note:
Isodemethylwedelolactone was not explicitly evaluated in this study, but the data suggests
that the presence and position of hydroxyl groups are critical for activity.

The data indicates that a hydroxyl group at position R1 and a catechol group (hydroxyls at R3
and R4) are important for potent inhibition of Na+/K+-ATPase.

Signaling Pathways and Mechanisms of Action

The pharmacological effects of Isodemethylwedelolactone and its analogs are mediated
through their interaction with various cellular signaling pathways.

Anti-inflammatory Signaling Pathways

Wedelolactone and its analogs exert their anti-inflammatory effects primarily by inhibiting the
NF-kB and IL-6/STATS3 signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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